methyl N-(4-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}phenyl)carbamate
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Description
Methyl N-(4-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}phenyl)carbamate is a useful research compound. Its molecular formula is C17H21N5O4S and its molecular weight is 391.45. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methods and Chemical Properties
- The use of methyl 2-iodo-2-(phenylsulfonyl)-4-pentenoate in atom-transfer radical cyclizations to afford substituted 3-azabicyclo-[3.3.0]octanes demonstrates a synthetic approach that could potentially apply to the synthesis or functionalization of compounds like methyl (4-(((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenyl)carbamate (Flynn et al., 1992).
- The synthesis of N-heterocyclic carbene compounds with new backbone structures, including the triazolone structural motif, suggests a methodology that could be relevant for designing derivatives of the compound , emphasizing modifications and reactivity of such structures (Jonek et al., 2015).
Biological Applications
- Research on sulfonyl-1,2,3-triazoles as convenient synthons for heterocyclic compounds indicates their versatility in synthetic and medicinal chemistry. Such compounds, through reactive intermediates, facilitate the creation of nitrogen-containing heterocycles, relevant for biological applications (Zibinsky & Fokin, 2013).
- The exploration of 6-aryl-3-[4-(methylsulfonyl)benzyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines for cytotoxic and antimicrobial activity showcases the potential biomedical relevance of sulfonamide and triazole-containing compounds. Such studies provide a foundation for assessing similar compounds for antimicrobial properties or anticancer activities (Sumangala et al., 2012).
Antibacterial and Antifungal Activities
- Novel hybrids of sulfonamide derivatives bearing carbamate/acyl-thiourea scaffolds have been synthesized and evaluated for their antimicrobial activities. These studies suggest a framework for investigating similar compounds for their potential to act against bacterial and fungal pathogens (Hussein, 2018).
Molecular Structure and Characterization
- The structural analysis of compounds like "(1R,3S,5R,6S)-6-Acetoxy-3-(4-methylphenylsulfonyloxy)tropane" provides insight into the molecular geometry and conformation of bicyclic structures that could be analogous to the compound of interest. Such detailed characterization aids in understanding the relationship between structure and potential biological activity or chemical reactivity (Yang et al., 2008).
Properties
IUPAC Name |
methyl N-[4-[[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O4S/c1-26-17(23)19-12-2-6-16(7-3-12)27(24,25)22-13-4-5-14(22)11-15(10-13)21-9-8-18-20-21/h2-3,6-9,13-15H,4-5,10-11H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDHVTXMNZWWAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2C3CCC2CC(C3)N4C=CN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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